molecular formula C21H16ClN7O2 B2806487 3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1223863-76-0

3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2806487
CAS No.: 1223863-76-0
M. Wt: 433.86
InChI Key: POQDFPKASXCJIJ-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H16ClN7O2 and its molecular weight is 433.86. The purity is usually 95%.
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Biological Activity

The compound 3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (C21H16ClN7O2) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a complex arrangement of triazole and oxadiazole rings which are known for their diverse biological activities. The presence of the chlorobenzyl and methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC21H16ClN7O2
Molecular Weight392.83 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with this structure can effectively inhibit both Gram-positive and Gram-negative bacteria. The compound has demonstrated promising results against various bacterial strains.

  • Mechanism of Action : The oxadiazole ring interacts with bacterial enzymes crucial for cell wall synthesis and metabolism. This interaction disrupts the normal function of these enzymes, leading to bacterial cell death.
  • Case Studies :
    • In a study by Dhumal et al. (2016), oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing IC50 values ranging from 10 to 30 µg/mL.
    • Another research highlighted the compound's ability to inhibit Mycobacterium bovis, indicating potential use in treating tuberculosis.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The compound targets specific cellular pathways involved in cancer cell proliferation. It has been suggested that it may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis.
  • Case Studies :
    • A study conducted on various cancer cell lines (HCT116 and MCF7) revealed that the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil.
    • Another investigation noted that compounds similar in structure showed effective inhibition against liver carcinoma cells with IC50 values as low as 18.78 µM.

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to predict the bioavailability and toxicity profiles of such compounds through molecular docking studies. These studies suggest a strong binding affinity of the compound to target proteins involved in bacterial resistance and cancer cell survival.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial activity. The compound has been synthesized and screened for its efficacy against various bacterial strains. A study demonstrated that similar compounds showed promising results against resistant strains of bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies on related oxadiazole derivatives have shown cytotoxic effects on cancer cell lines. For instance, compounds with similar functional groups have been reported to inhibit cell proliferation in various cancer types . The specific mechanisms of action for the compound are still under investigation but may involve interference with cellular signaling pathways.

Synthesis and Characterization

The synthesis of 3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multi-step reactions including cyclocondensation techniques that yield the desired triazole and oxadiazole moieties . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A recent study involved the synthesis of related oxadiazole derivatives which were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Study 2: Anticancer Activity

In vitro studies on analogs of the compound have shown promising results in inhibiting the growth of human breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. This suggests that further development could lead to effective anticancer therapies .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O2/c1-13-5-7-15(8-6-13)19-24-17(31-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-14-3-2-4-16(22)9-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQDFPKASXCJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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